molecular formula C17H22N2O4S B1323324 tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate CAS No. 885266-58-0

tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate

Cat. No.: B1323324
CAS No.: 885266-58-0
M. Wt: 350.4 g/mol
InChI Key: RNWWBBWIAGBZOO-UHFFFAOYSA-N
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Description

Tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate is a versatile compound used in various scientific research fields. Its unique structure allows it to participate in diverse chemical reactions, making it valuable in drug synthesis, catalysis, and other applications.

Properties

IUPAC Name

tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)-3-methylsulfanylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S/c1-17(2,3)23-16(22)18-11(10-24-4)9-19-14(20)12-7-5-6-8-13(12)15(19)21/h5-8,11H,9-10H2,1-4H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWWBBWIAGBZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN1C(=O)C2=CC=CC=C2C1=O)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101113073
Record name 1,1-Dimethylethyl N-[1-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2-(methylthio)ethyl]carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885266-58-0
Record name 1,1-Dimethylethyl N-[1-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2-(methylthio)ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885266-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[1-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2-(methylthio)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101113073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods

General Synthetic Pathway

The synthesis of tert-butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate typically involves multi-step organic reactions starting with phthalimide derivatives and carbamic acid esters. The process emphasizes precise control over reaction conditions to achieve high yield and purity.

Reaction Conditions

A commonly reported method employs the following reagents and conditions:

  • Reagents: Triphenylphosphine (PPh3), diethyl azodicarboxylate (DEAD), phthalimide, tert-butyl carbamate, and methylsulfanylmethyl precursors.
  • Solvent: Typically dichloromethane (DCM) or tetrahydrofuran (THF).
  • Temperature: Ambient or slightly elevated temperatures (~25–50°C).
  • Catalyst: Base catalysts such as triethylamine or pyridine are often used.

The reaction proceeds via nucleophilic substitution, where the phthalimide reacts with the methylsulfanylmethyl precursor under controlled conditions to form an intermediate. This intermediate undergoes further reaction with tert-butyl carbamate to yield the final product.

Enzymatic Approach

An alternative enzymatic method utilizes lipase-catalyzed transesterification:

  • Enzyme: Candida antarctica lipase B (CAL-B).
  • Reaction Medium: Organic solvents such as isopropanol or acetonitrile.
  • Results: This method achieves high enantioselectivity (E > 200), yielding optically pure enantiomers that can be further transformed into related compounds.

Critical Analysis of Methods

Method Advantages Disadvantages
Chemical Synthesis High yield; scalable for industrial production Requires strict control of reaction conditions; potential for side reactions
Enzymatic Resolution High enantioselectivity; environmentally friendly Limited scalability; dependency on enzyme availability

Data Table: Key Reaction Parameters

Parameter Chemical Synthesis Enzymatic Resolution
Temperature Range 25–50°C Ambient (~25°C)
Solvent DCM or THF Isopropanol or acetonitrile
Catalyst Triphenylphosphine; DEAD Candida antarctica lipase B
Yield High (>80%) Moderate (~70–80%)
Purity >95% >99% (optically pure)

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted carbamates, depending on the reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to tert-butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate exhibit anticancer properties. For instance, derivatives of phthalimide have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that the incorporation of a methylsulfanyl group enhances the bioactivity of phthalimide derivatives against various cancer cell lines .

Mechanism of Action
The mechanism through which these compounds exert their anticancer effects often involves the modulation of apoptosis pathways and the inhibition of specific signaling pathways critical for tumor growth. This suggests that this compound could be a valuable lead compound for developing new anticancer agents.

Organic Synthesis

Reagent in C–N Bond Formation
this compound can serve as a reagent in the formation of C–N bonds, which are pivotal in synthesizing pharmaceuticals and agrochemicals. Its utility in photocatalyzed reactions has been documented, where it facilitates the direct amidation of indoles under mild conditions, demonstrating excellent regioselectivity and broad substrate scope .

Synthesis Protocols
The synthesis of this compound typically involves multi-step reactions including the use of triphenylphosphine and diethylazodicarboxylate in tetrahydrofuran (THF), under inert atmosphere conditions. Detailed reaction conditions have been optimized to yield high purity products suitable for further applications .

Data Tables

Application AreaSpecific Use CaseReferences
Medicinal ChemistryAnticancer activity against cell lines
Organic SynthesisC–N bond formation in photocatalyzed reactions
Synthesis ProtocolsMulti-step synthesis involving phthalimide

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of phthalimide derivatives, including this compound, showing significant inhibition of cell growth in breast cancer cells. The compound was found to induce apoptosis through mitochondrial pathways, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Photocatalysis

In another investigation, researchers utilized this compound as a photocatalyst for C–H amidation reactions. The results indicated that this compound could effectively promote reactions under visible light, yielding products with high selectivity and efficiency. This highlights its role in sustainable synthetic methodologies.

Mechanism of Action

The mechanism of action of tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate involves its role as a protecting group. The carbamate group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate is unique due to its specific structure, which allows for selective protection and deprotection of amines. Its versatility in various chemical reactions and applications in multiple research fields sets it apart from other similar compounds .

Biological Activity

tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate is a chemical compound with potential biological applications, particularly in the fields of pharmaceuticals and chemical research. Its structure includes a tert-butyl group, a phthalimido moiety, and a methylsulfanylmethyl group attached to an ethyl backbone, suggesting diverse reactivity and potential interactions with biological targets.

  • Molecular Formula : C17H22N2O4S
  • Molecular Weight : 350.44 g/mol
  • Functional Groups : Carbamate, phthalimido, methylsulfanylmethyl

The compound's reactivity can be attributed to its functional groups, particularly the carbamate, which can undergo hydrolysis leading to the formation of amines and carbon dioxide. The phthalimido group may participate in nucleophilic substitution reactions, enhancing its versatility for further chemical modifications.

  • Enzyme Inhibition : The structural characteristics of the compound may allow it to act as an inhibitor for specific enzymes, similar to other peptidomimetic compounds that have shown efficacy against proteases.
  • Receptor Modulation : The compound might interact with various receptors in the body, potentially influencing signaling pathways involved in inflammation or infection responses.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
tert-Butyl (2-(ethylamino)ethyl)carbamateC10H19N3O2Contains an ethylamino group
Methyl 2-phthalimidopropanoateC12H13N2O3Propanoate structure with phthalimide
Ethyl 2-phthalimidobutanoateC13H15N2O3Butanoate structure with phthalimide

The unique combination of a methylsulfanylmethyl group and a tert-butyl carbamate distinguishes this compound from other similar compounds. This specificity may confer unique biological activities or chemical reactivity that warrant further investigation.

Case Studies and Research Findings

Research into related compounds has demonstrated various biological activities:

  • Antimicrobial Activity : Compounds bearing phthalimido groups have been studied for their ability to inhibit bacterial growth. For instance, derivatives of phthalimide have shown significant activity against Gram-positive bacteria.
  • Anti-inflammatory Properties : Some carbamate derivatives have been reported to exhibit anti-inflammatory effects in vitro, suggesting that similar mechanisms may be present in this compound.
  • Enzyme Inhibition Studies : Preliminary studies on structurally analogous compounds indicate that they can inhibit proteases effectively. For example, dipeptide-type inhibitors have shown IC50 values in the low micromolar range against SARS-CoV 3CL protease .

Q & A

Basic: How can researchers optimize the synthesis of tert-butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate to improve yield and purity?

Answer:
Optimization involves systematic adjustments to reaction parameters:

  • Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction efficiency .
  • Temperature Control : Maintain temperatures between 0–25°C during sensitive steps (e.g., carbamate formation) to minimize side reactions .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures to isolate high-purity product .
  • Monitoring : Track reaction progress via TLC or HPLC with UV detection at 254 nm to identify intermediates and byproducts .

Advanced: What advanced spectroscopic and crystallographic techniques are recommended for elucidating the three-dimensional structure and confirming stereochemistry?

Answer:

  • X-ray Crystallography : Use SHELX software (SHELXL for refinement) to solve crystal structures. Ensure high-resolution data (<1.2 Å) is collected at low temperatures (100 K) to reduce thermal motion artifacts .
  • NMR Spectroscopy : Employ 2D techniques (¹H-¹³C HSQC, NOESY) to assign stereochemistry. The methylsulfanylmethyl group’s protons show distinct coupling patterns in COSY spectra .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns, aiding in structural validation .

Basic: What are the recommended storage conditions to ensure the stability of this compound?

Answer:

  • Temperature : Store at –20°C in airtight, light-resistant containers to prevent photodegradation .
  • Moisture Control : Use desiccants (silica gel) in storage vials to avoid hydrolysis of the carbamate group .
  • Solvent : If dissolved, use anhydrous DMSO or dichloromethane, and aliquot to minimize freeze-thaw cycles .

Advanced: How can researchers resolve contradictions in reported solubility data across different solvents?

Answer:

  • Systematic Testing : Prepare saturated solutions in solvents (e.g., DMSO, THF, ethanol) at 25°C under inert atmosphere. Measure solubility via gravimetric analysis or UV-Vis spectroscopy .
  • Hansen Solubility Parameters : Calculate HSP values (δD, δP, δH) to predict compatibility. Discrepancies may arise from impurities or polymorphic forms .
  • Cross-Validation : Compare results with independent methods (e.g., NMR dilution experiments) to confirm accuracy .

Basic: What purification methods are most effective for isolating this compound from reaction mixtures?

Answer:

  • Liquid-Liquid Extraction : Use ethyl acetate and brine to remove hydrophilic byproducts. Adjust pH to 7–8 to stabilize the carbamate group .
  • Flash Chromatography : Optimize solvent gradients (e.g., 5–30% ethyl acetate in hexane) for efficient separation of phthalimido-containing intermediates .
  • Recrystallization : Use a 1:3 ethanol/water mixture at 4°C to obtain crystalline product with >95% purity .

Advanced: How to design experiments to investigate the compound’s reactivity under varying pH conditions?

Answer:

  • pH Stability Assay : Incubate the compound in buffered solutions (pH 2–12) at 37°C. Monitor degradation via HPLC-MS every 24 hours. Use phosphate (pH 2–7.4) and carbonate (pH 8–12) buffers .
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Identify labile sites (e.g., carbamate cleavage at pH <3) .
  • Product Identification : Isolate degradation products via preparative TLC and characterize using HRMS and ¹H NMR .

Basic: What are the key safety precautions when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust or vapors .
  • Spill Management : Neutralize spills with activated carbon or vermiculite. Dispose as hazardous waste .
  • First Aid : For skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with saline solution and seek medical attention .

Advanced: What strategies can determine the compound’s metabolic stability in in vitro assays?

Answer:

  • Liver Microsome Assay : Incubate with human liver microsomes (1 mg/mL) and NADPH. Quench reactions with acetonitrile at 0, 5, 15, 30, and 60 minutes. Quantify parent compound via LC-MS/MS .
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorescent substrates. Calculate IC₅₀ values to assess enzyme inhibition potential .
  • Half-Life Calculation : Use the formula t₁/₂ = 0.693/k (k = elimination rate constant) to predict metabolic stability .

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